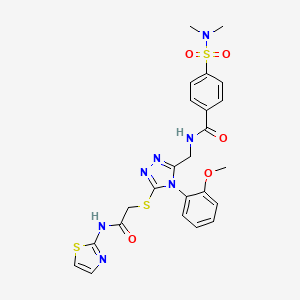

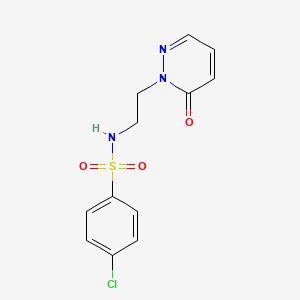

![molecular formula C19H35BrO2Si2 B2405304 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene CAS No. 161688-42-2](/img/structure/B2405304.png)

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is a complex organic compound. It features a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring . This compound is part of a class of chemicals known as organobromine compounds, which are used as standard reagents in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is characterized by a benzene ring substituted with a bromomethyl group and two tert-butyldimethylsilyl groups . The exact molecular weight and other structural details would require more specific information or research .Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on the specific conditions and reagents used. As an organobromine compound, it could participate in various organic reactions, such as substitution or coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact molecular structure. For instance, a related compound, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .Scientific Research Applications

Application in Polymer Science

Summary of the Application

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is used in the synthesis of block copolymers . Block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks). These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .

Methods of Application or Experimental Procedures

The compound is used as a linking agent in the synthesis of block copolymers via anionic polymerization . For example, PS-b-P2VP-b-PS triblock copolymers were synthesized by linking living PS-b-P2VP − Li + diblocks with 1,4-bis(bromomethyl)benzene .

Results or Outcomes Obtained

The use of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” in the synthesis of block copolymers results in the formation of well-defined self-assembled structures. These structures have a wide range of applications, including thermoplastic elastomers, information storage, drug delivery, and photonic materials .

Application in Thiol Bromomethylation

Summary of the Application

This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks . Bromomethyl thiol derivatives have a potentially broader synthetic range, for example, for the generation of organometallics by metal–halogen exchange .

Methods of Application or Experimental Procedures

The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . The bromomethyl thiol derivatives are prepared by condensation with bromochloro-methane in basic media, or with HCl and a formaldehyde source .

Results or Outcomes Obtained

The bromomethylation of thiols using this compound results in the generation of valuable synthetic intermediates . These bromomethyl thiol derivatives have been used as alkylating reagents and have superior electrophilicity .

Application in Synthesis of Biologically Active Compounds

Summary of the Application

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .

Methods of Application or Experimental Procedures

The compound is synthesized from commercially available 4-bromo-1H-indole using simple reagents . It is a potential precursor to the mentioned biologically active natural products .

Results or Outcomes Obtained

The synthesis of the compound results in the formation of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in various biological and medicinal fields .

Application in Synthesis of π-Building Blocks in Emitters, Photosensitizers and Semiconductors

Summary of the Application

This compound is used in the synthesis of unsubstituted 4,4′-bibenzo[c]thiophene 4,4′-BBT and its silyl-substituted derivatives 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT with one or two tert-butyldimethylsilyl groups on each thiophene ring . These are new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .

Methods of Application or Experimental Procedures

The compound is synthesized from commercially available 4-bromo-1H-indole using simple reagents . It is a potential precursor to the mentioned π-building blocks .

Results or Outcomes Obtained

The synthesis of the compound results in the formation of π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices . These compounds have potential applications in various optoelectronic fields .

Application in Synthesis of Polysubstituted Benzenes

Summary of the Application

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” can be used in the synthesis of polysubstituted benzenes . Polysubstituted benzenes are important in the field of synthetic organic chemistry and materials chemistry .

Methods of Application or Experimental Procedures

The compound can be synthesized from benzene . It can be used to introduce different substituents to the benzene ring .

Results or Outcomes Obtained

The use of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” in the synthesis of polysubstituted benzenes results in the formation of valuable synthetic intermediates . These polysubstituted benzenes have been used in various applications in synthetic organic chemistry and materials chemistry .

Safety And Hazards

The safety and hazards associated with “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact properties and how it is handled. For instance, a related compound, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, is considered hazardous and can cause serious eye damage .

Future Directions

The future directions for “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” could involve its use in the synthesis of biologically active natural products. For instance, a related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to natural products like Indiacen A and Indiacen B .

properties

IUPAC Name |

[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYOXSZCAQROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

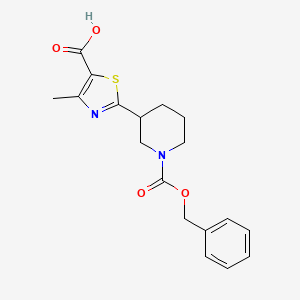

![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

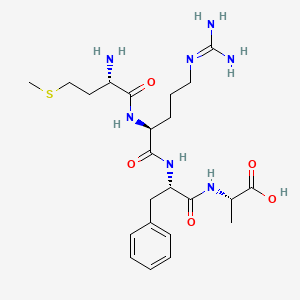

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)

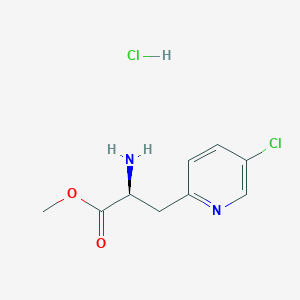

![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)

![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)

![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)

![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)

![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)

![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)

![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)